REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]([O:13][Si](C)(C)C)=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1.[F:20]OC(F)(F)F>C(Cl)(Cl)(Cl)F>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]([F:20])[C:4]([OH:13])=[O:3])=[CH:7][CH:8]=1
|
Name
|
β,β-bis(trimethylsiloxy)p-chlorostyrene
|
Quantity
|
29.92 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=CC1=CC=C(C=C1)Cl)O[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(F)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9.88 g
|
Type
|
reactant
|
Smiles
|
FOC(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant white solid residue was stirred with 10 ml of water for approximately 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solids were recrystallized from 1 l of hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.38 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |